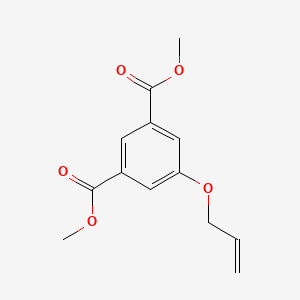

5-(烯丙氧基)邻苯二甲酸二甲酯

描述

Dimethyl 5-(allyloxy)isophthalate is a chemical compound that is related to various research areas, including the synthesis of homoallylic alcohols, hyperbranched polyesters, polyamide dendrons, and metallophthalocyanines. It is a derivative of isophthalic acid, which is a benzene dicarboxylic acid with two methyl ester groups and an allyloxy group attached to the benzene ring.

Synthesis Analysis

The synthesis of compounds related to dimethyl 5-(allyloxy)isophthalate involves various chemical reactions. For instance, the one-pot, three-component synthesis of homoallylic alcohols involves the use of allyl(isopropoxy)dimethylsilane and palladium-catalyzed cross-coupling reactions . Hyperbranched polyesters are synthesized by condensation polymerization of AB2 monomers like dimethyl 5-(2-hydroxyethoxy)isophthalate, with the molecular weight being controlled by varying the core-to-monomer ratio . Polyamide dendrons are synthesized using a convergent approach, involving repetitive reactions and activation and protection methods from peptide chemistry . Metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents are synthesized and characterized for their antioxidant and antibacterial activities .

Molecular Structure Analysis

The molecular structure of dimethyl 5-(allyloxy)isophthalate and its derivatives is characterized by various spectroscopic methods. For example, the structure of hyperbranched polyesters is characterized by MALDI-TOF MS and quantitative 13C NMR spectroscopy . The structure of metallophthalocyanines is characterized using electronic absorption, nuclear magnetic resonance spectroscopy, infrared, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Dimethyl 5-(allyloxy)isophthalate derivatives undergo various chemical reactions. The synthesis of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate involves the testing of these compounds as substrates for proteinases . The synthesis of metallophthalocyanines involves reactions with 1,2-dicyano-4-nitrobenzene/1,2-dicyano-3-nitrobenzene in the presence of anhydrous potassium carbonate . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate is another example of a chemical reaction involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 5-(allyloxy)isophthalate derivatives include solubility in common organic solvents, low intrinsic viscosities, and specific molecular weight characteristics . The antioxidant and antibacterial activities of metallophthalocyanines are evaluated through DPPH free radical scavenging ability and ferrous ion chelating activity . The electrochemical properties of tetra dimethyl 5-oxyisophthalate substituted phthalocyanines are investigated by voltammetric and in situ spectroelectrochemical measurements .

科学研究应用

合成与表征

- 5-(烯丙氧基)邻苯二甲酸二甲酯已用于合成各种化合物。例如,它被用于通过酯化和后续反应合成 5-(1-甲基-1-甲氧羰基甲氧基)邻苯二甲酸二甲酯,成功率为 60%。该研究还研究了该化合物的旋光活性,表明 SN1 反应机理 (Pen, 2014).

在纳米技术中的应用

- 在纳米技术中,5-(烯丙氧基)邻苯二甲酸二甲酯在开发金属氧化物纳米粒子的新型封端配体中发挥了至关重要的作用。研究了 5-羟基邻苯二甲酸二甲酯和烯丙基缩水甘油醚之间的亲核环氧烷开环加成反应,从而合成了烯丙基封端的加合物及其衍生物,用于结合到纳米粒子表面 (Nilov 等,2014).

具有抗氧化和抗菌特性的新型化合物开发

- 对 5-(苯氧基)邻苯二甲酸二甲酯取代的金属酞菁的研究揭示了它们在抗氧化和抗菌应用中的潜力。这些新型化合物,包括锌、钴、铜和镍酞菁,表现出显着的自由基清除和亚铁离子螯合活性。它们的抗菌性能也值得注意 (Ağirtaş 等,2015).

催化和化学改性

- 该化合物用于合成不对称醛醇催化的金属有机骨架 (MOF)。在甲醇水溶液中 5-(丙-2-炔氧基)邻苯二甲酸与 ZnCl2 的反应形成了在不对称醛醇反应中具有显着催化活性的 MOF (Zhu 等,2014).

聚合物化学

- 在聚合物化学中,5-(烯丙氧基)邻苯二甲酸二甲酯已用于形成超支化聚酯。这些聚酯通过缩聚反应合成,展示了控制分子量的能力并证明了在常见有机溶剂中的溶解性 (Parker & Feast, 2001).

半导体纳米粒子中的敏化剂

- 该化合物用作合成金属氧化物半导体纳米粒子敏化剂的构建模块。它被用来制备用生色团和结合基团取代的苯乙炔间隔基,这有助于研究半导体纳米粒子界面处的电子注入动力学 (Wang 等,2002).

安全和危害

属性

IUPAC Name |

dimethyl 5-prop-2-enoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUFPUYQPGPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448917 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(allyloxy)isophthalate | |

CAS RN |

21368-39-8 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

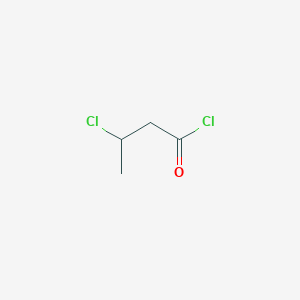

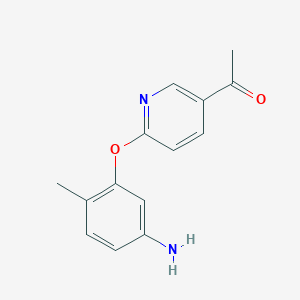

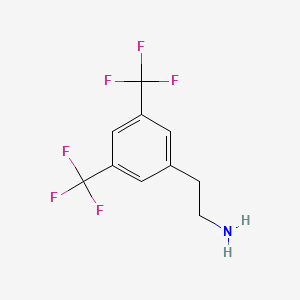

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)